1-Octanesulfonic-2-sulfinic acid

Description

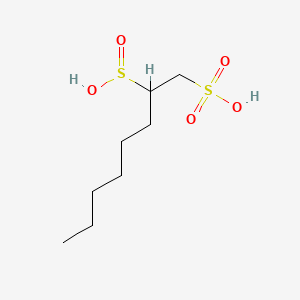

1-Octanesulfonic-2-sulfinic acid (CAS Reg. No. 113652-56-5) is a sulfonic-sulfinic acid derivative with an eight-carbon alkyl chain. It is structurally characterized by the presence of both sulfonic (-SO₃H) and sulfinic (-SO₂H) functional groups on adjacent carbon atoms. This compound is primarily utilized in industrial and pharmaceutical applications, such as sanitizing solutions for food-processing equipment, where it is often combined with related surfactants like 1-octanesulfonic acid and 1,2-octanedisulfonic acid . Its role in these mixtures is attributed to its surfactant properties, which enhance cleaning efficacy by reducing surface tension and solubilizing organic residues.

Properties

CAS No. |

113652-56-5 |

|---|---|

Molecular Formula |

C8H18O5S2 |

Molecular Weight |

258.347 |

IUPAC Name |

2-sulfinooctane-1-sulfonic acid |

InChI |

InChI=1S/C8H18O5S2/c1-2-3-4-5-6-8(14(9)10)7-15(11,12)13/h8H,2-7H2,1H3,(H,9,10)(H,11,12,13) |

InChI Key |

JXMDJDMGDMZUQW-UHFFFAOYSA-N |

SMILES |

CCCCCCC(CS(=O)(=O)O)S(=O)O |

Synonyms |

1-OCTANESULPHONIC-2-SULPHINICACID |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

1-Octanesulfonic-2-sulfinic acid is an organosulfur compound characterized by its sulfonic and sulfinic acid functional groups. Its chemical structure allows it to function effectively as a surfactant and ion-pairing agent, making it valuable in various biochemical applications.

Chromatography

This compound is widely used in high-performance liquid chromatography (HPLC) as an ion-pairing agent. It enhances the separation of analytes, particularly in complex biological samples.

Case Study:

A study demonstrated the effectiveness of 1-octanesulfonic acid in the HPLC analysis of dopamine levels in rat brain extracts, showcasing its role in neurochemical research .

Biochemical Assays

The compound is employed as a component in buffer solutions for various biochemical assays. Its ability to stabilize proteins and other biomolecules makes it essential for accurate measurements.

Example Applications:

- Used in mobile phase solutions for the detection of neurotransmitters.

- Applied in assays for collagen cross-links, facilitating the study of bone health and diseases .

Surfactants

Due to its amphiphilic nature, this compound is utilized as a surfactant in formulations requiring emulsification or dispersion of hydrophobic substances. This property is crucial in industries such as pharmaceuticals and cosmetics.

Detergents

The compound contributes to the formulation of detergents and cleaning agents, enhancing their efficacy by improving solubility and dispersion properties.

Data Table: Comparison of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Chromatography | HPLC for neurotransmitter analysis | Improved separation and detection |

| Biochemical Assays | Buffer component for protein assays | Stabilization of biomolecules |

| Industrial Surfactants | Emulsification in cosmetic products | Enhanced product performance |

| Detergents | Formulation of cleaning agents | Increased cleaning efficiency |

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium 1-Octanesulfonate

Sodium 1-octanesulfonate (CAS Reg. No. 3944-72-7) is a simpler sulfonate derivative lacking the sulfinic group. It is widely used as an ion-pairing agent in high-performance liquid chromatography (HPLC) and is listed in the United States Pharmacopeia (USP) for pharmaceutical quality control .

1,2-Octanedisulfonic Acid

1,2-Octanedisulfonic acid (CAS Reg. No. 113669-58-2) features two sulfonic acid groups on adjacent carbons. This structural difference confers stronger acidity and higher water solubility compared to 1-octanesulfonic-2-sulfinic acid. Both compounds are used in sanitizing formulations, but 1,2-octanedisulfonic acid is less versatile in redox-driven processes due to the absence of a sulfinic group .

Perfluorooctane Sulfonic Acid (PFOS) and Derivatives

PFOS (CAS Reg. No. 1763-23-1) and its related chemicals, such as ammonium salts of fluorinated sulfonamides (e.g., CAS Reg. No. 113652-56-5 derivatives), are persistent organic pollutants (POPs) regulated under the Stockholm Convention . While this compound shares a sulfonic moiety with PFOS, it lacks the perfluorinated carbon chain, which is responsible for PFOS’s environmental persistence and bioaccumulation.

Research Findings and Knowledge Gaps

- Efficacy : this compound demonstrates comparable surfactant performance to 1,2-octanedisulfonic acid in sanitizing solutions but requires higher concentrations due to its lower acidity .

- Preliminary EPA studies identify it as a candidate for endocrine disruptor screening .

- Technical Challenges : Synthesis of this compound is more complex than that of sodium 1-octanesulfonate, limiting its cost-effectiveness for large-scale applications .

Preparation Methods

General Sulfonic Acid Preparation

Sulfonic acids are typically synthesized via sulfonation reactions , where hydrocarbons react with sulfonating agents like sulfuric acid, chlorosulfonic acid, or sulfur trioxide. For example, sodium 1-octanesulfonate (a closely related compound) is produced through nucleophilic substitution between bromooctane and sodium sulfite in the presence of tetrapropylammonium bromide as a phase-transfer catalyst. This method achieves yields up to 66% under reflux conditions.

Sulfinic Acid Synthesis Strategies

Sulfinic acids are less common and often derived from:

-

Reduction of sulfonyl chlorides using reagents like sodium sulfite.

-

Oxidation of thiols (-SH) under controlled conditions to avoid over-oxidation to sulfonic acids.

For instance, nitric acid-mediated oxidation of β-(alkyl mercapto)ethanol derivatives has been employed to generate alkanesulfonic acids, though precise control is required to halt oxidation at the sulfinic acid stage.

Proposed Routes for 1-Octanesulfonic-2-sulfinic Acid

Sequential Functionalization Approach

A plausible two-step method involves:

Critical Parameters:

-

Regioselectivity : Position 2 modification requires precursors like 1-sulfonato-2-thioloctane, which can be oxidized to the sulfinic acid.

-

Protection-Deprotection : Temporary protection of the sulfonic acid group during sulfinic acid synthesis may be necessary to prevent side reactions.

Catalytic Sulfonation-Sulfination

Adapting the tetrapropylammonium bromide-catalyzed method , a one-pot reaction could theoretically introduce both groups using mixed sulfonating/sulfinating agents. However, competing reactions and intermediate stability present significant hurdles.

Comparative Analysis of Relevant Methods

Table 1: Key Reaction Parameters from Literature

Challenges and Optimization Strategies

Oxidation State Control

The sulfinic acid group (-SO₂H) is intermediately oxidized between thiol (-SH) and sulfonic acid (-SO₃H). Using mild oxidizing agents (e.g., H₂O₂ in acidic media) or enzymatic systems may prevent over-oxidation.

Q & A

Basic Research Questions

Q. What are the optimal laboratory synthesis methods for 1-octanesulfonic-2-sulfinic acid?

- Methodological Answer : The compound can be synthesized via controlled oxidation of 1-octanethiol using reagents like hydrogen peroxide or potassium permanganate under acidic conditions. Temperature (40–60°C) and pH (2–4) must be tightly regulated to favor sulfinic acid formation over sulfonic acid byproducts. Reaction progress can be monitored via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) for sulfinic acid-specific peaks (~1050 cm⁻¹ S=O stretch) .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) is effective for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the structure, particularly the sulfinic acid proton (δ 10–12 ppm in D₂O). Mass spectrometry (MS) provides molecular weight validation. Titration with iodine can quantify active sulfinic acid groups .

Q. What storage conditions ensure the stability of this compound in research settings?

- Methodological Answer : Store in airtight, amber glass containers under nitrogen or argon at 4°C to prevent oxidation to sulfonic acid derivatives. Desiccants like silica gel should be used to minimize hydrolysis. Regular stability checks via NMR or iodometric titration are advised .

Advanced Research Questions

Q. How can conflicting data on the pH-dependent reactivity of this compound be resolved?

- Methodological Answer : Systematic studies using in situ Raman spectroscopy can track real-time structural changes across pH gradients (1–12). Computational modeling (DFT calculations) predicts protonation states and reactive intermediates. Comparative kinetic analyses under buffered conditions (e.g., phosphate vs. acetate buffers) clarify discrepancies in reaction pathways .

Q. What experimental parameters are critical for assessing environmental persistence and ecotoxicity?

- Methodological Answer : Follow the U.S. EPA’s Endocrine Disruptor Screening Program (EDSP) guidelines. Prioritize parameters such as aerobic biodegradation (OECD 301B test), aquatic toxicity (Daphnia magna EC₅₀), and bioaccumulation potential (log Kow via shake-flask method). Use high-resolution LC-MS/MS to detect degradation products in simulated environmental matrices .

Q. How do co-solutes like decanoic acid influence sulfonation efficiency in mixed-acid systems?

- Methodological Answer : Design a factorial experiment varying decanoic acid concentration (0–20% w/w) and reaction temperature. Measure sulfonation yields via ¹H NMR integration of characteristic peaks. Surface tension measurements (Wilhelmy plate method) can correlate micelle formation with reaction efficiency. Reference the sanitizing solution formulation in 21 CFR §178.1010 for industrial context .

Methodological Considerations for Experimental Design

- Contradiction Analysis : When reproducibility issues arise, cross-validate results using orthogonal techniques (e.g., compare iodometric titration with NMR quantification).

- Data Interpretation : Use multivariate analysis (e.g., PCA) to distinguish experimental noise from genuine chemical behavior in datasets with high variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.